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molecular formula C13H11F3N2 B8299760 2-Methyl-6-(4-trifluoromethyl-phenyl)-pyridin-3-ylamine

2-Methyl-6-(4-trifluoromethyl-phenyl)-pyridin-3-ylamine

Cat. No. B8299760
M. Wt: 252.23 g/mol
InChI Key: TUNQQEGPHXFHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115611B2

Procedure details

In analog to the procedure described in example 5F], [2-methyl-6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester was reacted with trifluoroacetic acid to yield the title compound as colorless solid.
Name
[2-methyl-6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]([CH3:24])=[N:10][C:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)=[CH:12][CH:13]=1)(C)(C)C.FC(F)(F)C(O)=O>>[CH3:24][C:9]1[C:8]([NH2:7])=[CH:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:22])([F:21])[F:23])=[CH:16][CH:15]=2)[N:10]=1

Inputs

Step One
Name
[2-methyl-6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NC(=CC1)C1=CC=C(C=C1)C(F)(F)F)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1N)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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